molecular formula C26H34O3 B2524382 4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate CAS No. 477860-02-9

4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate

Cat. No.: B2524382
CAS No.: 477860-02-9
M. Wt: 394.555
InChI Key: PKXRAWJQFHZHSI-QGOAFFKASA-N
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Description

4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with a 2-methylbutyl chain and a hexyloxy group, connected through a prop-2-enoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the esterification of 4-(2-methylbutyl)phenol with 4-(hexyloxy)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methylbutoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
  • (±)-4-(2-methylbutyl)phenyl 4’-(hexyloxy)benzoate

Uniqueness

4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate is unique due to its specific structural features, such as the combination of a 2-methylbutyl chain and a hexyloxy group, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Properties

IUPAC Name

[4-(2-methylbutyl)phenyl] (E)-3-(4-hexoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O3/c1-4-6-7-8-19-28-24-14-9-22(10-15-24)13-18-26(27)29-25-16-11-23(12-17-25)20-21(3)5-2/h9-18,21H,4-8,19-20H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXRAWJQFHZHSI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)CC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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